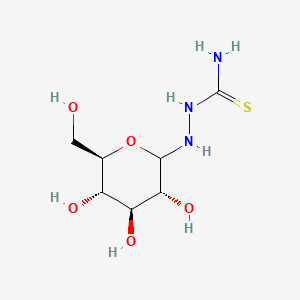

D-Glucopyranosyl thiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glucopyranosyl thiosemicarbazide is a compound that has been studied for its various biological activities . It is a derivative of thiosemicarbazones, which are compounds that contain the –NHCSNHN=C< linkage group .

Synthesis Analysis

The synthesis of D-Glucopyranosyl thiosemicarbazide involves a condensation reaction with N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazide . This reaction is performed in the presence of glacial acetic acid as a catalyst using a microwave-assisted heating method .Molecular Structure Analysis

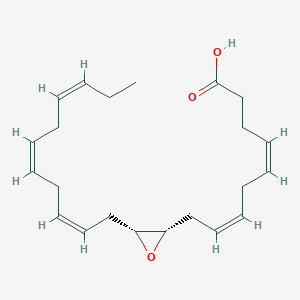

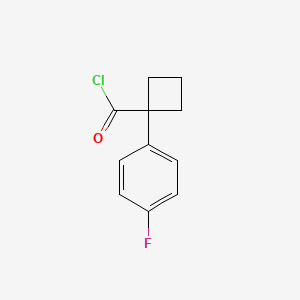

The molecular formula of D-Glucopyranosyl thiosemicarbazide is C7H15N3O5S . Its average mass is 253.276 Da and its monoisotopic mass is 253.073242 Da .Chemical Reactions Analysis

Thiosemicarbazide derivatives, including D-Glucopyranosyl thiosemicarbazide, have been shown to undergo various chemical transformations, such as oxidation . They are also known to exhibit excellent inhibitive properties in both acidic and alkaline solutions .Physical And Chemical Properties Analysis

D-Glucopyranosyl thiosemicarbazide exhibits interesting physical and chemical properties. For example, it has been shown to have a density of 1.7±0.1 g/cm3, a boiling point of 522.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiosemicarbazones, including D-Glucopyranosyl thiosemicarbazide, have been studied for their anticancer properties . In a study, thiosemicarbazone derivatives were synthesized and their cytotoxic activities were evaluated on C6 glioma and MCF7 breast cancer cell lines . Some compounds showed more potent cytotoxic activity than Imatinib, a drug already in use .

Antimicrobial Activity

Thiosemicarbazones have been found to possess antimicrobial properties . This makes D-Glucopyranosyl thiosemicarbazide a potential candidate for the development of new antimicrobial agents.

Antibacterial Activity

In addition to their antimicrobial properties, thiosemicarbazones also exhibit antibacterial activity . This suggests that D-Glucopyranosyl thiosemicarbazide could be used in the development of new antibacterial drugs.

Antifungal Activity

Thiosemicarbazones, including D-Glucopyranosyl thiosemicarbazide, have been found to have antifungal properties . This makes them potential candidates for the development of new antifungal agents.

Enzyme Inhibition

Thiosemicarbazones have been studied for their enzyme inhibition properties . This suggests that D-Glucopyranosyl thiosemicarbazide could be used in the development of new enzyme inhibitors.

Transition Metal Complexation

Thiosemicarbazides, thiocarbohydrazides, and their corresponding carbazones have interesting and recent applications in the complexation of transition metals . This includes the synthesis of Cu (I), Cu (II), Co (II), Ni (II), Ag (I), and Pd (II) of thiosemicarbazide and thiocarbohydrazide complexes .

Catalysis

Metal complexes of thiosemicarbazones and thiocarbazones ligands have been used in the field of catalysis . This suggests that D-Glucopyranosyl thiosemicarbazide could be used in the development of new catalysts.

Biological Importance of Complexes

The review also focuses on the applications of these complexes related to their biological importance . This suggests that D-Glucopyranosyl thiosemicarbazide could be used in the development of biologically important complexes.

Safety and Hazards

Direcciones Futuras

The methodology used for the synthesis of D-Glucopyranosyl thiosemicarbazide could be further extended and used for the synthesis of other thiosemicarbazones of biological importance . Moreover, the compound’s significant biological activities suggest that it may have potential applications in the development of new antibiotics .

Mecanismo De Acción

Target of Action

D-Glucopyranosyl thiosemicarbazide primarily targets bacterial and fungal cells . It has shown remarkable antibacterial and antifungal activities against some typical bacteria and fungi . The compound’s primary targets are the enzymes and proteins within these cells that are essential for their survival and proliferation .

Mode of Action

The compound interacts with its targets by inhibiting the synthesis of essential enzymes . For instance, a docking study showed that a compound similar to D-Glucopyranosyl thiosemicarbazide is compatible with the active site of S. aureus DNA gyrase 2XCT , suggesting that the tested compounds inhibited the synthesis of this enzyme .

Propiedades

IUPAC Name |

[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3-,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJWCYLPMHAALV-GASJEMHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucopyranosyl thiosemicarbazide | |

Q & A

Q1: What are the common synthetic routes for D-Glucopyranosyl thiosemicarbazide derivatives?

A1: Two main routes are commonly employed:

- Reaction of peracetylated glucosyl isothiocyanate with substituted phenylsulfonyl hydrazines: This method yields 1-arylsulfonyl-4-(1′-N-2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazides. []

- Reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide with various electrophiles: This versatile approach allows for the introduction of diverse substituents at the thiosemicarbazide moiety. For example, reactions with substituted acetophenones yield acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. [] Similarly, reactions with N-alkylisatins produce the corresponding thiosemicarbazones. [] This method can be further diversified by employing microwave-assisted heating. [, ]

Q2: How is the structure of D-Glucopyranosyl thiosemicarbazide derivatives confirmed?

A2: Researchers utilize a combination of techniques for structural elucidation:

- Spectroscopic methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely employed to confirm the structure of synthesized compounds. [, , ]

- Chemical transformations: Converting the target compounds into well-known derivatives helps verify their structure through comparative analysis. []

Q3: What biological activities have been reported for D-Glucopyranosyl thiosemicarbazide derivatives?

A3: Studies have demonstrated promising results regarding their:

- Antibacterial and antifungal activity: Several derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, including Escherichia coli, Staphylococcus epidermidis, and Candida albicans. [, , , , , ]

- Anti-MRSA activity: Certain derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents. [, ]

Q4: How do D-Glucopyranosyl thiosemicarbazide derivatives interact with DNA?

A: Research suggests that at least one derivative, 1-p-Chloro-benzoyl-4-[1′-N′-(2′,3′,4′,6′-tetra-o-acetyl)-D-glucopyranosyl]-thiosemicarbazide, interacts with DNA through intercalation, as evidenced by UV spectroscopy and cyclic voltammetry studies. [] This interaction induces hypochromicity and bathochromicity at specific wavelengths. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)